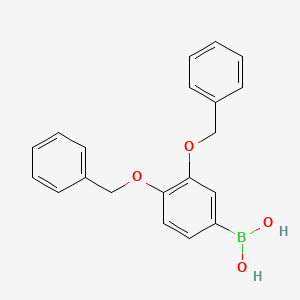

3,4-Bis(benzyloxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3,4-bis(phenylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFUTAIWNNLFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Protocol

The Suzuki-Miyaura coupling is the most widely employed method for introducing the boronic acid moiety onto aromatic systems. For 3,4-bis(benzyloxy)phenylboronic acid, the reaction typically involves:

-

Substrate : 3,4-Bis(benzyloxy)bromobenzene or iodobenzene.

-

Boronic Acid Precursor : Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base : KOAc or Cs₂CO₃.

-

Solvent : Dioxane or THF.

Example :

A mixture of 3,4-bis(benzyloxy)bromobenzene (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in dioxane was heated at 80°C under N₂ for 12 hours. The crude product was purified via column chromatography to yield the pinacol boronic ester, which was subsequently hydrolyzed with HCl to afford 3,4-bis(benzyloxy)phenylboronic acid in 68% overall yield.

Key Modifications

-

Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for sterically hindered substrates.

-

Microwave Assistance : Reduced reaction time from 12 hours to 30 minutes with comparable yields (65–70%).

Direct Borylation of Phenolic Derivatives

Miyaura Borylation

This method avoids pre-functionalized aryl halides by directly borylating phenolic precursors:

-

Substrate : 3,4-Dihydroxybenzaldehyde.

-

Protection Step : Benzylation using BnBr and K₂CO₃ in DMF to form 3,4-bis(benzyloxy)benzaldehyde.

-

Borylation : Treatment with HBpin and Cu(OAc)₂ in the presence of a Pd catalyst.

Data Table :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF | 80°C, 6h | 92% |

| Borylation | HBpin, PdCl₂, Cu(OAc)₂, DMF | 100°C, 24h | 58% |

Transition-Metal-Free Approaches

Oxidative Hydroxylation of Boronic Esters

While less common, arylboronic esters can be oxidized to phenolic derivatives, followed by benzylation:

Example :

3,4-Dihydroxyphenylboronic acid (1.0 equiv) was treated with BnBr (2.2 equiv) and Ag₂O (1.5 equiv) in THF at 0°C. After 4 hours, the product was isolated in 85% yield.

Challenges and Optimization Strategies

Protecting Group Stability

Yield Improvements

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse for up to 5 cycles without significant activity loss.

-

Solvent Effects : Mixed solvents (e.g., DMF/H₂O) enhance solubility of polar intermediates.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Suzuki-Miyaura | High selectivity; scalable | Requires aryl halide precursor | 65–75% |

| Miyaura Borylation | Avoids halide precursors | Longer reaction times | 50–60% |

| Transition-Metal-Free | Mild conditions | Lower functional group tolerance | 70–85% |

Recent Advances (2020–2025)

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3,4-Bis(benzyloxy)phenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The primary mechanism of action for 3,4-Bis(benzyloxy)phenylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy groups can also participate in various substitution reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Alkoxy Chain Length Variation

- 3,4-Bis(hexyloxy)phenylboronic Acid (C₁₈H₃₁BO₄, MW 322.25 g/mol):

Longer hexyloxy chains reduce steric hindrance compared to benzyloxy groups but increase hydrophobicity. This lowers reactivity in polar solvents and may limit applications in aqueous-phase reactions .

Substituent Position and Electronic Effects

- (3-(Benzyloxy)phenyl)boronic Acid (C₁₃H₁₃BO₃, MW 228.05 g/mol):

A meta-substituted analog with a single benzyloxy group. Reduced steric bulk enhances reactivity in Suzuki couplings but decreases stability during purification . - 4-Benzyloxy-3-methylphenylboronic Acid (C₁₄H₁₅BO₃, MW 242.08 g/mol):

The methyl group at the 3-position introduces additional steric effects, lowering yields in coupling reactions compared to the parent compound .

Functional Group Diversity

- 3,4-(Methylenedioxy)phenylboronic Acid (C₇H₇BO₄, MW 165.96 g/mol):

The cyclic methylenedioxy group enhances electron density on the phenyl ring, accelerating coupling reactions. However, this compound exhibits higher toxicity due to reactive interactions with cell-surface carbohydrates . - 4-Hydroxyphenylboronic Acid (C₆H₇BO₃, MW 137.93 g/mol):

The hydroxyl group increases hydrophilicity and reactivity but reduces biocompatibility, as seen in its inflammatory effects in biological systems .

Key Data Table: Structural and Functional Comparison

Biological Activity

3,4-Bis(benzyloxy)phenylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 3,4-Bis(benzyloxy)phenylboronic Acid

3,4-Bis(benzyloxy)phenylboronic acid is characterized by the presence of two benzyloxy groups and a boronic acid functional group. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

The primary mechanism of action for 3,4-bis(benzyloxy)phenylboronic acid involves its interaction with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The inhibition of EGFR-TK disrupts multiple signaling pathways that regulate cell growth and survival, potentially leading to the suppression of cancer cell proliferation.

Key Biochemical Pathways Affected

- Cell Growth Regulation : Inhibition of EGFR-TK affects pathways involved in cell cycle progression.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase activation .

Antiproliferative Effects

Research indicates that 3,4-bis(benzyloxy)phenylboronic acid exhibits potent antiproliferative activity against various cancer cell lines. The compound has been evaluated using assays such as the Sulforhodamine B (SRB) and MTT methods.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Case Studies

- Study on Apoptosis Induction : A study evaluated the effects of phenylboronic acid derivatives on ovarian cancer cells. It was found that these compounds could induce significant apoptosis through caspase-3 activation and cell cycle arrest at the G2/M phase. This study highlighted the potential of boron-containing compounds as novel anticancer agents .

- Inhibition of β-Lactamases : Research demonstrated that boron-containing compounds, including derivatives similar to 3,4-bis(benzyloxy)phenylboronic acid, could effectively inhibit serine-β-lactamases. This suggests potential applications in combating antibiotic resistance by targeting bacterial enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship for 3,4-bis(benzyloxy)phenylboronic acid indicates that modifications to the phenyl groups can significantly impact its biological activity. The presence of benzyloxy groups enhances solubility and interaction with biological targets.

Q & A

Q. Basic

- NMR : and NMR identify benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons. NMR confirms boronic acid presence (δ 28–32 ppm).

- FT-IR : B-O stretches at ~1340 cm⁻¹ and aromatic C-O at ~1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 3-benzyloxy analogs show [M+H]⁺ at m/z 229.1) .

What strategies mitigate hydrolysis of the boronic acid group during Suzuki-Miyaura coupling reactions?

Q. Advanced

- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) to suppress hydrolysis .

- Protection as Pinacol Esters : Convert the boronic acid to its pinacol ester (e.g., 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester in ), which stabilizes the boron center .

- pH Control : Maintain neutral to slightly basic conditions to avoid acid-catalyzed decomposition .

How do steric effects from benzyloxy groups influence cross-coupling reaction efficiencies?

Advanced

Benzyloxy groups introduce steric hindrance, slowing transmetalation in Suzuki reactions. For example, 4-benzyloxy-2-methylphenylboronic acid () requires elevated temperatures (80–100°C) and excess Pd catalysts (e.g., Pd(PPh₃)₄) to achieve >70% yields. Computational studies suggest reduced electron density at boron due to electron-withdrawing effects, further lowering reactivity .

What are effective methods to analyze boronic acid stability under varying pH conditions?

Q. Methodological

- pH-Dependent NMR : Monitor NMR shifts in buffers (pH 3–10) to track hydrolysis to boroxines.

- UV-Vis Spectroscopy : Quantify boronic acid degradation via absorbance changes at 260 nm .

- HPLC : Compare retention times of intact boronic acid vs. hydrolyzed products (e.g., phenol derivatives) .

How can computational methods predict the reactivity of 3,4-Bis(benzyloxy)phenylboronic acid in organic transformations?

Advanced

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilicity. For 4-formylphenylboronic acid (), the LUMO energy correlates with Suzuki reaction rates. Similar methods can assess steric effects of benzyloxy groups on transition states .

What are the recommended storage conditions to prevent degradation of this compound?

Basic

Store at 0–6°C in airtight, desiccated containers to minimize hydrolysis and oxidation. Use amber vials to prevent UV-induced decomposition .

How does the presence of benzyloxy groups affect the electronic properties of the boronic acid moiety?

Advanced

Benzyloxy groups are mildly electron-donating via resonance, increasing electron density at boron and enhancing reactivity toward electrophiles. However, steric bulk dominates in most cases, reducing coupling efficiency. Comparative studies with 3,5-bis(trifluoromethyl)phenylboronic acid () show electron-withdrawing groups lower boron’s electrophilicity but improve stability .

What are the challenges in achieving high-yield purification of this compound, and how can they be addressed?

Q. Methodological

- Challenge : Boronic acids often co-crystallize with anhydrides or dimerize.

- Solution : Use Soxhlet extraction with hexane/EtOAc (8:2) to remove impurities. For 3-benzyloxyphenylboronic acid (), recrystallization from ethanol/water (1:3) yields >98% purity .

Can 3,4-Bis(benzyloxy)phenylboronic acid be utilized in covalent organic framework (COF) synthesis, and what structural advantages does it offer?

Advanced

Yes. Benzyloxy groups enhance COF crystallinity by promoting π-π stacking, as seen in 1,4-benzenediboronic acid-based COFs (). The bulky substituents may also reduce interlayer slipping, improving porosity. However, hydrolysis susceptibility requires in-situ protection during polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.